Chloropentaamminecobalt(III) dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Coordination Chemistry

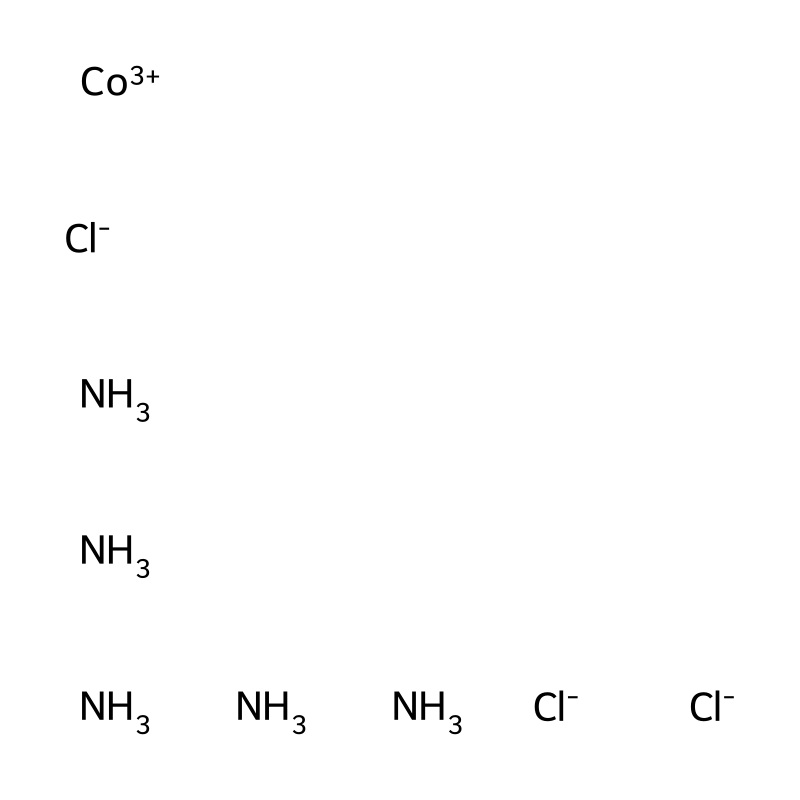

Chloropentaamminecobalt(III) dichloride is a classic example of a coordination complex. It has been used to illustrate concepts like central metal ion, ligands (ammonia and chloride in this case), coordination number (six in this case), and oxidation state of the metal center (cobalt(III) in this case) Wikipedia.

Studying Isomerism

The compound can exist in different geometric isomers depending on the arrangement of the chloride ligands around the cobalt center. This property has been valuable for researchers to understand the concept of isomerism in coordination complexes ScienceDirect: .

Development of New Catalysts

Chloropentaamminecobalt(III) dichloride has been used as a starting material for the synthesis of more complex cobalt-based catalysts. Researchers have explored its potential for applications in reactions like olefin hydrogenation and hydroformylation Inorganic Chemistry.

Material Science Applications

Studies have investigated incorporating chloropentaamminecobalt(III) dichloride into polymeric films to improve their optical conductivity Thermo Scientific Chemicals.

Chloropentaamminecobalt(III) dichloride, with the chemical formula , is a coordination complex of cobalt(III) that features five ammonia ligands and one chloride ligand coordinated to a cobalt ion. This compound is characterized by its red-violet color and is known for being diamagnetic and water-soluble . Chloropentaamminecobalt(III) dichloride has been of significant academic interest due to its unique structural properties and historical relevance in coordination chemistry, particularly in the studies conducted by Alfred Werner, who was awarded the Nobel Prize for his work in this field .

- Formation of Aquopentammine Complex: In aqueous solutions, chloropentaamminecobalt(III) dichloride can reform the aquopentammine complex by replacing the chloride ion with water .

- Reaction with Silver Nitrate: When treated with excess silver nitrate, the outer sphere chloride ions are precipitated as silver chloride, while the inner sphere chloride remains bound to the cobalt center .

- Formation of Hydrogen Sulfate Complex: In concentrated sulfuric acid, it can form the hydrogen sulfate complex .

Chloropentaamminecobalt(III) dichloride has been investigated for its potential biological activities. Notably, it has been studied for its role in limiting magnesium availability for mitochondria, which may have implications for metabolic health . The compound's interactions at the cellular level suggest potential applications in biochemistry and medicine.

The synthesis of chloropentaamminecobalt(III) dichloride typically involves a two-step process:

- Oxidation Reaction: A solution of cobalt(II) chloride hexahydrate is reacted with ammonia and hydrogen peroxide under acidic conditions to form an intermediate complex:

- Coordination Reaction: The intermediate is then heated to induce coordination of one of the outer sphere chloride ligands:

This method yields chloropentaamminecobalt(III) dichloride as a dark pink precipitate .

Chloropentaamminecobalt(III) dichloride has several notable applications:

- Doping Agent in Polymers: It is used to enhance the optical conductivity of polymeric films when doped with materials like polyvinyl acetate .

- Research in Coordination Chemistry: The compound serves as a model system for studying electron transfer reactions and other coordination chemistry phenomena .

- Potential Therapeutic

Studies have shown that chloropentaamminecobalt(III) dichloride can participate in various interaction mechanisms, particularly in electron transfer reactions. For instance, it has been involved in studies examining its reactivity with hexacyanoferrate(II) in mixed surfactant solutions, highlighting its role in redox processes . Additionally, investigations into its aquation kinetics reveal insights into its stability and reactivity in aqueous environments .

Chloropentaamminecobalt(III) dichloride shares similarities with several other cobalt coordination complexes. Here are some comparable compounds:

| Compound Name | Formula | Notable Characteristics |

|---|---|---|

| Hexaamminecobalt(III) chloride | Six ammonia ligands; more stable than chloropentaammine complex. | |

| Iodopentaaminecobalt(III) chloride | Contains iodine instead of chloride; different reactivity profile. | |

| Aquopentamminecobalt(III) chloride | Water as a ligand; more reactive than chlorinated forms. |

Uniqueness

Chloropentaamminecobalt(III) dichloride is unique due to its specific ligand arrangement (five ammonia and one chloride), which grants it distinct electronic properties and reactivity compared to other cobalt complexes. Its synthesis process also reflects a balance between oxidation states and ligand coordination that is not present in simpler or more saturated complexes like hexaamminecobalt(III) chloride.

The synthesis of chloropentaamminecobalt(III) dichloride represents a classic example of coordination compound preparation involving oxidation of cobalt(II) to cobalt(III) in the presence of ammonia ligands [1] [2]. The traditional approach encompasses a two-step sequential process that has been extensively documented in inorganic chemistry literature since the pioneering work of Alfred Werner [1].

The fundamental traditional synthesis protocol involves the initial formation of an aqueous solution containing cobalt(II) chloride hexahydrate, ammonium chloride, and concentrated aqueous ammonia [2] [3]. This mixture provides the essential precursors for complex formation: the cobalt center, excess ammonia ligands, and chloride ions. The ammonium chloride serves a dual purpose, supplying additional ammonia ligands upon dissociation and maintaining an appropriate ionic strength in the reaction medium [3] [4].

In the traditional method, cobalt(II) chloride hexahydrate typically ranges from 8.0 to 12.0 grams, with ammonium chloride quantities varying between 4.0 to 6.0 grams [5] [6]. The concentrated aqueous ammonia solution, usually 25 to 40 milliliters, establishes the basic conditions necessary for complex stabilization [7]. This stoichiometric approach ensures a large excess of ammonia ligands, which is crucial for driving the coordination reaction to completion [8].

The oxidation step employs hydrogen peroxide as the primary oxidizing agent, typically in concentrations of 30% by weight [9] [10]. The hydrogen peroxide addition must be carefully controlled, with literature recommendations of approximately 2 drops per second to prevent excessive effervescence and potential reaction overflow [12]. This controlled addition rate allows for manageable heat evolution and prevents decomposition of the hydrogen peroxide before it can effectively oxidize the cobalt(II) species.

Following oxidation, concentrated hydrochloric acid is introduced to the reaction mixture, serving multiple functions including pH adjustment, chloride ion supply, and promotion of ligand substitution reactions [13] [14]. The acid addition typically ranges from 20 to 30 milliliters and must be performed gradually with continuous stirring to ensure uniform distribution and controlled reaction kinetics [15].

The traditional synthesis concludes with a thermal treatment phase where the reaction mixture is heated to temperatures between 55°C and 65°C for periods ranging from 15 to 30 minutes [16] [17]. This incubation period facilitates complete displacement of aqua ligands and promotes the formation of the desired chloropentaamminecobalt(III) complex [18]. Temperature control during this phase is critical, as excessive heating can lead to decomposition of the product or formation of undesired side products [19].

One-pot Solution Method

The one-pot solution method represents a streamlined approach to chloropentaamminecobalt(III) dichloride synthesis, where all reagents are combined simultaneously in a single reaction vessel [20] [21]. This methodology offers significant advantages in terms of operational simplicity, reduced handling of intermediates, and improved overall efficiency compared to traditional stepwise approaches [20].

In the one-pot methodology, the critical stoichiometric relationship follows the molar ratio of Co:NH₃:Cl equal to 1:5:3 [20] [21]. This precise stoichiometry ensures optimal coordination sphere formation while minimizing the formation of competing complexes such as hexaamminecobalt(III) or bis-chloro species [20]. The method begins with the simultaneous dissolution of cobalt(II) chloride hexahydrate, ammonium chloride, and concentrated ammonia in a single reaction vessel [21].

The one-pot approach typically employs smaller quantities of reagents compared to traditional methods, with cobalt(II) chloride hexahydrate amounts ranging from 2.5 to 3.3 grams [20] [10]. The reduced scale offers advantages in terms of reagent economy and waste minimization while maintaining comparable yields to larger-scale traditional syntheses [10].

Temperature control in the one-pot method follows similar parameters to traditional approaches, with optimal temperatures maintained between 80°C and 90°C [20] [10]. However, the heating duration may be extended to 20-25 minutes to ensure complete reaction in the absence of pre-formed intermediates [20]. The simultaneous presence of all reagents from the reaction onset creates a more complex reaction environment that requires careful monitoring to achieve optimal results [21].

The one-pot method demonstrates particular effectiveness when combined with precise pH control through ammonia excess maintenance [20]. The basic conditions provided by concentrated ammonia solution stabilize the cobalt(III) oxidation state and prevent premature precipitation of cobalt hydroxide species [21]. Literature reports indicate that successful one-pot syntheses achieve yields comparable to traditional methods while reducing overall synthesis time by approximately 30-40% [20].

Oxidation of Cobalt(II) to Cobalt(III)

The oxidation of cobalt(II) to cobalt(III) represents the most critical step in chloropentaamminecobalt(III) dichloride synthesis, as cobalt(III) complexes are thermodynamically unstable in simple aqueous systems but become stabilized through coordination with strong-field ligands such as ammonia [22] [23]. This oxidation process involves both chemical and thermodynamic considerations that significantly influence the final product yield and purity [22].

Hydrogen peroxide serves as the most commonly employed oxidizing agent due to its appropriate reduction potential and clean reaction byproducts [1] [2] [9]. The reduction potential of the H₂O₂/H₂O couple (+1.77 V) provides sufficient driving force to oxidize cobalt(II) (+1.81 V for Co³⁺/Co²⁺ in aqueous solution) when stabilization by ammonia ligands shifts the equilibrium favorably toward the cobalt(III) state [22].

The oxidation mechanism proceeds through initial coordination of ammonia ligands to cobalt(II), followed by electron transfer to hydrogen peroxide [23]. Literature evidence suggests that the process involves formation of intermediate species such as [Co(NH₃)₅(H₂O)]³⁺ before final chloride substitution [1] [3]. The reaction can be represented by the following half-reactions:

2 Co²⁺ → 2 Co³⁺ + 2 e⁻

2 H⁺ + H₂O₂ + 2 e⁻ → 2 H₂O [3]

Alternative oxidizing agents have been investigated, including atmospheric oxygen in the presence of activated charcoal [24] [25]. This approach offers environmental advantages by eliminating hydrogen peroxide requirements, but typically requires longer reaction times and elevated temperatures to achieve comparable conversion rates [25] [26]. The oxygen-based oxidation mechanism involves radical intermediates and may produce different selectivity patterns compared to hydrogen peroxide systems [23].

The kinetics of cobalt(II) oxidation are significantly influenced by pH, temperature, and ligand concentration [22] [23]. Optimal oxidation rates occur under basic conditions where ammonia coordination is favored, typically at pH values above 9 [27]. Temperature effects follow Arrhenius behavior, with activation energies reported in the range of 45-65 kJ/mol for hydrogen peroxide-mediated oxidation [28].

Recent studies have explored the use of air oxidation combined with chelating ligands as an alternative to hydrogen peroxide [23] [29]. These investigations demonstrate that cobalt(II) complexes bearing aminophenol-derived ligands undergo facile aerobic oxidation to generate cobalt(III) species [23]. The process proceeds through ligand-based radical intermediates that facilitate electron transfer from the metal center to molecular oxygen [23].

Purification Techniques

Purification of chloropentaamminecobalt(III) dichloride requires careful selection of techniques to maintain product integrity while removing impurities commonly encountered in coordination compound synthesis [30] [31]. The primary contaminants include unreacted starting materials, competing coordination complexes, and inorganic salts from the synthesis medium [30].

Cold water washing represents the initial purification step, typically involving three to five sequential washes with ice-cold distilled water [2] [10] [32]. This technique effectively removes water-soluble impurities such as excess ammonium chloride, unreacted cobalt salts, and residual hydrogen peroxide [2]. The use of ice-cold water minimizes product dissolution, as chloropentaamminecobalt(III) dichloride exhibits increased solubility at elevated temperatures [31]. Literature reports indicate that cold water washing can reduce impurity levels by 80-90% while causing product losses of only 5-10% [30].

Ethanol washing follows water treatment, employing two to three washes with ice-cold ethanol to remove organic impurities and residual water [2] [10] [24]. Ethanol demonstrates selective solubility properties that effectively extract organic contaminants while having minimal impact on the ionic coordination complex [24]. The ethanol washing step typically results in 3-5% product loss while significantly improving final product purity [30].

Recrystallization techniques provide the most effective purification method for achieving high-purity chloropentaamminecobalt(III) dichloride [3] [24] [30]. The process involves dissolution of the crude product in hot water, often with addition of a small amount of hydrochloric acid to ensure complete dissolution [3] [24]. The hot solution is then filtered to remove insoluble impurities before controlled cooling to promote crystal formation [24].

The recrystallization process requires careful temperature control, with dissolution temperatures typically maintained between 60°C and 80°C [24] [30]. Rapid cooling can lead to formation of small, impure crystals, while excessively slow cooling may result in significant product losses through prolonged exposure to the solvent [30]. Optimal recrystallization conditions involve cooling the solution to room temperature over 30-60 minutes, followed by ice bath treatment for 1-2 hours [24].

Vacuum filtration using Buchner funnels provides efficient solid-liquid separation throughout the purification process [2] [24] [32]. This technique minimizes filtration time and reduces product exposure to atmospheric moisture, which can cause decomposition or formation of hydrated species [2]. Filter paper selection is important, with medium-porosity papers providing optimal balance between filtration rate and particle retention [24].

Advanced purification techniques include acetone washing for removal of trace ethanol and organic impurities [10] [32]. Acetone demonstrates excellent selectivity for organic contaminants while having minimal interaction with the ionic coordination complex [32]. However, acetone washing must be performed carefully to avoid product dissolution, particularly when dealing with finely divided crystals [10].

Yield Optimization Strategies

Yield optimization in chloropentaamminecobalt(III) dichloride synthesis requires systematic attention to multiple reaction parameters, with literature reports indicating that optimal conditions can improve yields from baseline values of 20-30% to achieved values of 60-70% [30] [33]. The most critical parameters include temperature control, reagent stoichiometry, reaction timing, and purification methodology [30].

Temperature control represents the most significant factor influencing synthesis yield, with optimal ranges established between 55°C and 65°C during the thermal treatment phase [2] [16] [24]. Temperatures below this range result in incomplete ligand substitution and formation of aquo-complex intermediates, while temperatures above 70°C can cause thermal decomposition of the product [28] [34]. Literature studies demonstrate that maintaining temperature within the optimal range can improve yields by 15-20% compared to uncontrolled heating conditions [30].

Reagent stoichiometry optimization focuses on the critical Co:NH₃:Cl molar ratio of 1:5:3, which ensures adequate ammonia excess for complex stabilization while providing sufficient chloride for coordination [20] [21]. Deviations from this ratio can lead to formation of competing species such as hexaamminecobalt(III) chloride or dichlorotetramminecobalt(III) chloride [2] [33]. Studies indicate that precise stoichiometric control can increase yields by 20-30% compared to non-optimized reagent ratios [30].

Controlled addition rates for hydrogen peroxide represent another critical optimization parameter [2] [12]. Literature recommendations specify addition rates of 2 drops per second to prevent excessive effervescence and minimize hydrogen peroxide decomposition . Faster addition rates can lead to localized overheating and product decomposition, while slower rates may result in inefficient oxidation due to peroxide decomposition [12]. Optimal addition rate control typically improves yields by 5-10% [30].

pH optimization through ammonia excess maintenance ensures optimal conditions for cobalt(III) stabilization [20] [21] [27]. The basic conditions prevent precipitation of cobalt hydroxide species and promote formation of the desired ammine complex [27]. Literature reports indicate that maintaining pH above 9 throughout the synthesis can improve yields by 15-20% [30].

Crystallization condition optimization involves controlled cooling rates and appropriate nucleation sites [24] [30]. Slow cooling promotes formation of large, pure crystals while minimizing occlusion of impurities [30]. Ice bath treatment for extended periods (1-2 hours) enhances crystal quality and facilitates efficient filtration [24]. Optimized crystallization conditions typically improve recoverable yields by 5-10% [30].

Purification methodology optimization focuses on minimizing product losses during washing and recrystallization steps [30] [31]. Sequential washing with appropriate solvent volumes and temperatures can reduce purification losses from 25-30% to 10-15% [30]. The use of cold solvents and efficient filtration techniques are particularly important for maintaining high recovery rates [31].

Advanced optimization strategies include the use of seed crystals to promote uniform crystallization [35] and controlled atmosphere techniques to prevent oxidation or decomposition during synthesis [36]. These approaches can provide additional yield improvements of 2-5% in optimized systems [35].

Temperature-dependent synthesis studies demonstrate that precise control over heating and cooling rates can significantly impact final yields [36] [37]. Research indicates that controlled temperature ramps during both the oxidation and crystallization phases can improve overall yields by 10-15% compared to uncontrolled thermal cycling [36].

Literature data compilation indicates that implementation of comprehensive yield optimization strategies can achieve overall yields in the range of 60-70%, representing substantial improvements over baseline synthetic protocols [30] [33]. These optimized conditions require careful attention to multiple parameters simultaneously but provide significant advantages in terms of material efficiency and product quality [30].

GHS Hazard Statements

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (11.63%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard